3-Bromo-2-chloro-4-methyl-5-nitropyridine 3-Bromo-2-chloro-4-methyl-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 1049706-73-1
VCID: VC2915316
InChI: InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3
SMILES: CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Br
Molecular Formula: C6H4BrClN2O2
Molecular Weight: 251.46 g/mol

3-Bromo-2-chloro-4-methyl-5-nitropyridine

CAS No.: 1049706-73-1

Cat. No.: VC2915316

Molecular Formula: C6H4BrClN2O2

Molecular Weight: 251.46 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-chloro-4-methyl-5-nitropyridine - 1049706-73-1

Specification

CAS No. 1049706-73-1
Molecular Formula C6H4BrClN2O2
Molecular Weight 251.46 g/mol
IUPAC Name 3-bromo-2-chloro-4-methyl-5-nitropyridine
Standard InChI InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3
Standard InChI Key QGEFBUJRBVNTFX-UHFFFAOYSA-N
SMILES CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Br
Canonical SMILES CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Br

Introduction

Chemical Identity and Structure

Basic Identification Parameters

3-Bromo-2-chloro-4-methyl-5-nitropyridine is registered with CAS number 1049706-73-1. This heterocyclic compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing nitrogen, with four distinct functional groups attached at specific positions .

Molecular Properties

The compound possesses the molecular formula C6H4BrClN2O2 with a molecular weight of 251.47 g/mol. The structure features a pyridine core with specific substituent placement:

  • Bromine at position 3

  • Chlorine at position 2

  • Methyl group at position 4

  • Nitro group at position 5

The strategic placement of these groups creates a unique electronic environment that influences its chemical behavior and reactivity patterns in synthetic applications.

Chemical Designations

The compound is also known by several synonyms in chemical databases and literature:

  • Pyridine, 3-bromo-2-chloro-4-methyl-5-nitro-

  • 3-Bromo-2-chloro-4-methyl-5-nitropyridine ISO 9001:2015 REACH

Symbol(GHS)GHS07
Signal wordWarning

These classifications indicate moderate hazards that require appropriate safety measures .

Risk Statements

The following hazard statements have been assigned to 3-Bromo-2-chloro-4-methyl-5-nitropyridine:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Synthesis and Preparation Methods

Synthetic Pathway

The primary synthesis route to 3-Bromo-2-chloro-4-methyl-5-nitropyridine involves a chlorination reaction of 3-bromo-4-methyl-5-nitropyridin-2-ol using phosphoryl chloride. This transformation represents a classic functional group conversion strategy in heterocyclic chemistry .

Detailed Synthesis Procedure

The detailed synthetic procedure follows these steps:

  • 3-bromo-4-methyl-5-nitropyridin-2-ol (133.1 g, 0.57 mol) is suspended in acetonitrile (800 mL)

  • Phosphoryl chloride (POCl3) (85.2 mL, 1.6 eq) is added dropwise to the suspension

  • The reaction mixture is heated at 75°C for 19 hours

  • After cooling, the mixture is poured into 3000 mL of ice-water

  • The precipitate is isolated by filtration

  • The residue is washed with water (2×250 mL) and dried under vacuum

  • The dried material is processed with toluene (2×500 mL) and propionitrile (200 mL) at 60°C

  • The resulting brown oil solidifies upon cooling, yielding 3-Bromo-2-chloro-4-methyl-5-nitropyridine (126.6 g, 88%)

This high-yield synthesis demonstrates the efficiency of this synthetic approach in preparing the target compound.

Precursor Preparation

The precursor 3-bromo-4-methyl-5-nitropyridin-2-ol is itself synthesized from 4-methyl-5-nitropyridin-2-ol through a bromination reaction:

  • 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) is suspended in acetic acid (1000 mL)

  • Bromine (208 mL, 6 eq) is added dropwise over 1.5 hours

  • After brief stirring, the mixture is poured into ice-water (2000 mL) and stirred for 1 hour

  • The resulting suspension is filtered and the residue washed with water

  • After drying under vacuum and processing with toluene and acetonitrile, the product is obtained as a yellow solid (143.8 g, 91%)

Reactivity and Chemical Transformations

Halogen Exchange Reactions

3-Bromo-2-chloro-4-methyl-5-nitropyridine can undergo selective halogen exchange reactions. For example, the chlorine at position 2 can be selectively replaced with iodine using sodium iodide and trimethylsilyl chloride in propionitrile, producing 3-bromo-2-iodo-4-methyl-5-nitropyridine .

The reaction proceeds as follows:

  • 3-Bromo-2-chloro-4-methyl-5-nitropyridine (126.6 g, 0.50 mol) is dissolved in propionitrile (1500 mL)

  • Sodium iodide (226.4 g, 3 eq) is added

  • Trimethylsilyl chloride (67.5 mL, 1.05 eq) is added

  • The reaction mixture is heated at 80°C for 1 hour

  • After processing, 3-bromo-2-iodo-4-methyl-5-nitropyridine is obtained as a green crystalline solid (141.5 g, 82%)

Carbonylation Reactions

The halogenated positions in 3-Bromo-2-chloro-4-methyl-5-nitropyridine make it suitable for transition metal-catalyzed carbonylation reactions. The iodinated derivative can undergo palladium-catalyzed carbonylation in methanol to produce methyl-3-bromo-4-methyl-5-nitropicolinate, introducing a carboxyl functionality that further expands synthetic possibilities .

Functional Group Modifications

The nitro group at position 5 can be reduced to an amino group, creating an additional reactive site for further transformations. This reduction typically employs iron powder in acetic acid, leading to versatile aminopyridine derivatives that serve as building blocks for more complex structures .

Property Data and Specifications

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-Bromo-2-chloro-4-methyl-5-nitropyridine:

PropertyValue
Molecular FormulaC6H4BrClN2O2
Molecular Weight251.47 g/mol
CAS Number1049706-73-1
MDL NumberMFCD12024452
Physical StateSolid (brown upon isolation)
Structural ClassificationSubstituted pyridine
Functional GroupsBromo, chloro, methyl, nitro

Applications in Chemical Research

As a Synthetic Intermediate

3-Bromo-2-chloro-4-methyl-5-nitropyridine serves as a valuable building block in multi-step organic synthesis pathways. The different reactive sites (halogen positions, nitro group) provide opportunities for selective transformations leading to more complex heterocyclic structures .

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